4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
CAS No.:
Cat. No.: VC15725236
Molecular Formula: C16H14Cl3N3O4
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl3N3O4 |
|---|---|
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | 4-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14Cl3N3O4/c1-26-13-8-4-11(5-9-13)20-15(16(17,18)19)21-14(23)10-2-6-12(7-3-10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
| Standard InChI Key | KJGKZPUXKLQNPK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Synthesis Pathways
The synthesis of such compounds typically involves:
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Step 1: Preparation of the benzamide core by reacting 4-nitrobenzoic acid with an amine or amide derivative.
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Step 2: Introduction of the trichloromethyl group via halogenation or substitution reactions.
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Step 3: Coupling with a methoxy-substituted aromatic amine under controlled conditions.
Potential Applications
Compounds with similar structures are often investigated for:
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Pharmaceutical Applications: Nitrobenzamides are studied for antimicrobial, anticancer, or anti-inflammatory activities due to their ability to interact with biological targets.
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Chemical Intermediates: Used in organic synthesis as intermediates for more complex molecules.
Analytical Techniques
To confirm the structure and purity of such compounds:
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NMR Spectroscopy: For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared (IR) Spectroscopy: To detect characteristic functional groups (e.g., nitro, amide).
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X-ray Crystallography: For detailed structural analysis.
Safety and Handling
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Nitro compounds can be hazardous due to their potential explosiveness or toxicity. Proper safety protocols must be followed during handling and storage.
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